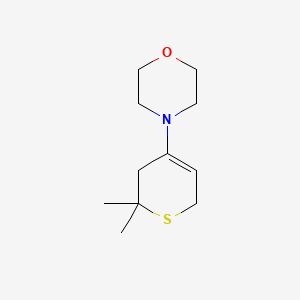
2-Fluoro-1,4-bis(4-propylphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1,4-bis(4-propylphenyl)benzene is an aromatic compound characterized by the presence of a fluorine atom and two propylphenyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,4-bis(4-propylphenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The fluorine atom can be introduced via halogenation using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1,4-bis(4-propylphenyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in further EAS reactions, such as nitration, sulfonation, and halogenation, due to the electron-rich nature of the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The presence of the fluorine atom makes the compound susceptible to NAS, especially in the presence of strong nucleophiles.
Oxidation and Reduction: The propyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration reactions.
Halogenation: Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products Formed
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
2-Fluoro-1,4-bis(4-propylphenyl)benzene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research:
Comparación Con Compuestos Similares
Similar Compounds
Fluorobenzene: A simpler analog with only a fluorine atom attached to the benzene ring.
1,4-Diphenylbenzene: Lacks the fluorine atom and propyl groups, making it less reactive in certain reactions.
4-Propylbiphenyl: Contains propyl groups but lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness
2-Fluoro-1,4-bis(4-propylphenyl)benzene is unique due to the combination of the fluorine atom and propylphenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in materials science and organic synthesis .
Propiedades
| 95759-46-9 | |
Fórmula molecular |
C24H25F |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-fluoro-1,4-bis(4-propylphenyl)benzene |
InChI |
InChI=1S/C24H25F/c1-3-5-18-7-11-20(12-8-18)22-15-16-23(24(25)17-22)21-13-9-19(6-4-2)10-14-21/h7-17H,3-6H2,1-2H3 |
Clave InChI |
FCXNDQYTTXAVTK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)


stannane](/img/structure/B14351820.png)

